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Cat. No.: B12417009

Get Quote

Technical Profile: Boc-FLFLF Peptide Sequence
Selective Antagonism of Formyl Peptide Receptor 1
(FPR1)[1][2]
Executive Summary
Boc-FLFLF (N-tert-butoxycarbonyl-Phenylalanyl-Leucyl-Phenylalanyl-Leucyl-Phenylalanine) is

a synthetic oligopeptide extensively utilized in immunology and pharmacology as an antagonist

of the Formyl Peptide Receptor 1 (FPR1).[1][2] Often referred to in literature as Boc-2, it

functions by competitively blocking the binding of N-formylated peptides (such as fMLP) to

FPR1, thereby inhibiting downstream neutrophil activation, chemotaxis, and superoxide anion

generation.

Critical Distinction: While the standard notation "Boc-FLFLF" implies all L-amino acids,

researchers must be aware that the Boc-Phe-D-Leu-Phe-D-Leu-Phe variant often exhibits

superior potency and enzymatic stability compared to the all-L isomer. This guide addresses

the core characteristics applicable to this class of FPR antagonists.
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Chemical & Physical Specifications
Property Specification

Sequence Boc-Phe-Leu-Phe-Leu-Phe-OH

Abbreviation Boc-FLFLF (often termed Boc-2)

Molecular Formula C₄₄H₅₉N₅O₈

Molecular Weight ~785.99 g/mol

Solubility
Insoluble in water; Soluble in DMSO (>2 mg/mL)

and Ethanol

Appearance White to off-white lyophilized powder

Purity Standard
≥95% (HPLC) is required for reliable biological

assays

Storage
-20°C (desiccated); protect from light and

moisture

Stereochemical Note
L-Isomer (Boc-Phe-Leu-Phe-Leu-Phe): The literal translation of the sequence. Acts as an

antagonist but is susceptible to rapid enzymatic degradation.

D-Isomer Analogue (Boc-Phe-D-Leu-Phe-D-Leu-Phe): Frequently used in high-impact

studies due to enhanced half-life and receptor affinity. Users should verify the specific isomer

required for their experimental model.

Mechanism of Action
Boc-FLFLF acts as a competitive antagonist at the FPR1 G-protein coupled receptor (GPCR).

Receptor Binding: It binds to the extracellular loops and transmembrane domains of FPR1,

occupying the orthosteric site usually targeted by formylated bacterial peptides (e.g., fMLP).

Signal Blockade: By preventing agonist binding, it halts the conformational change required

to activate the associated Gαi/Gαq proteins.
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Downstream Inhibition: This blockade prevents the activation of Phospholipase C (PLC),

inhibiting the hydrolysis of PIP2 into IP3 and DAG. Consequently, intracellular Calcium (

) stores are not released, and the NADPH oxidase complex is not assembled, preventing the
respiratory burst.

Diagram: FPR1 Signaling & Inhibition Pathway
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Caption: Boc-FLFLF competitively binds FPR1, preventing fMLP-induced G-protein activation

and subsequent calcium mobilization.

Experimental Guidelines & Protocols
A. Reconstitution (Critical Step)
Due to the hydrophobic phenylalanine/leucine residues, Boc-FLFLF is prone to aggregation in

aqueous buffers.

Solvent: Dissolve the lyophilized powder in 100% DMSO to create a stock concentration of

10 mM.

Note: Do not attempt to dissolve directly in PBS or media.

Vortexing: Vortex vigorously for 30–60 seconds until the solution is perfectly clear.

Aliquot: Divide into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at

-20°C.

Working Solution: On the day of the experiment, dilute the DMSO stock into the assay buffer.

Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

B. Functional Assay: Neutrophil Superoxide Anion
Production
This protocol validates the antagonist activity of Boc-FLFLF against fMLP.[1]

Materials:

Isolated human neutrophils (

cells/mL).

Cytochrome C (reduction substrate).

Agonist: fMLP (1 µM final).

Antagonist: Boc-FLFLF (0.1 µM – 10 µM titration).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.medchemexpress.com/boc-phe-leu-phe-leu-phe.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow:

Pre-incubation: Incubate neutrophils with varying concentrations of Boc-FLFLF for 5–10

minutes at 37°C.

Control: Cells + Buffer + DMSO vehicle (No antagonist).

Activation: Add Cytochrome C, followed immediately by fMLP (1 µM).

Measurement: Monitor absorbance at 550 nm continuously for 10 minutes.

Calculation: The reduction of Cytochrome C is proportional to superoxide (

) release. Calculate % Inhibition relative to the fMLP-only control.

Diagram: Experimental Workflow Logic
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Caption: Step-by-step workflow for validating Boc-FLFLF antagonism in cellular assays.

Comparative Data & Potency
Boc-FLFLF (Boc-2) is part of a family of FPR antagonists.[3] Its potency is generally lower than

Cyclosporin H but higher than Boc-MLF (Boc-1) in specific assays.
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Antagonist Target Selectivity
Approx.[1][4][5][3]
[6][7][8] IC50 (Ca2+
Flux)

Notes

Boc-FLFLF (Boc-2) FPR1 > FPR2 ~0.6 – 1.5 µM

Preferential FPR1

antagonist; may block

FPR2 at high conc.

(>10 µM).

Boc-MLF (Boc-1) FPR1 / FPR2 ~5 – 10 µM

Less potent; often

considered a "pan-

antagonist" at high

doses.

Cyclosporin H
FPR1 (Highly

Selective)
~0.1 µM

Inverse

agonist/antagonist;

strictly FPR1 specific.

WRW4 FPR2 (Specific) N/A for FPR1

Used as a negative

control for FPR1

studies.

Interpretation:

For strict FPR1 isolation, Cyclosporin H is the gold standard.

Boc-FLFLF is ideal for general competitive antagonism studies but requires dose titration to

ensure it does not cross-react with FPR2 in the specific cell type being used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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